molecular formula C13H13NO4 B11485682 8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11485682
M. Wt: 247.25 g/mol
InChI Key: LIOHDVSEBSMJCP-UHFFFAOYSA-N
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Description

8-Ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding amide by reacting with N-methylamine under suitable conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation: Formation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction: Formation of 8-ethoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

8-Ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxamide
  • 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Comparison:

  • Structural Differences: The presence of different substituents such as ethoxy, methoxy, or diethylamino groups can significantly alter the compound’s properties and biological activities.
  • Unique Features: 8-Ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of ethoxy and N-methyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

8-ethoxy-N-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C13H13NO4/c1-3-17-10-6-4-5-8-7-9(12(15)14-2)13(16)18-11(8)10/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

LIOHDVSEBSMJCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC

Origin of Product

United States

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